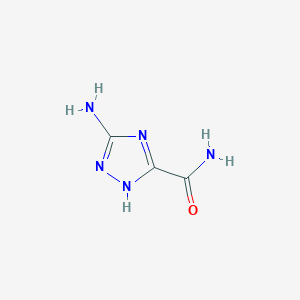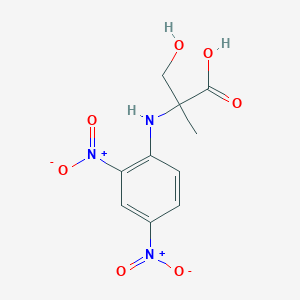
6-(3,4-Dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-Dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPN-1 and is a pyridazinone derivative that has shown promising results in scientific research.
Scientific Research Applications
Potential as a Selective COX-2 Inhibitor
Compounds related to pyridazinones, such as ABT-963, exhibit potent and selective inhibition of COX-2, suggesting potential applications in treating pain and inflammation associated with conditions like arthritis. These compounds demonstrate high oral anti-inflammatory potency and gastric safety in animal models, indicating potential for therapeutic use in human medicine (M. Asif, 2016).
Contributions to Understanding Lignin Acidolysis
Research on dimeric non-phenolic β-O-4-type lignin model compounds, including derivatives of dimethoxyphenyl, has deepened our understanding of lignin acidolysis. These studies elucidate the significant role of γ-hydroxymethyl groups in the acidolysis process and the existence of a hydride transfer mechanism, highlighting the complex nature of lignin breakdown and its implications for biofuel production (T. Yokoyama, 2015).
Role in Synthetic Chemistry
Quinoxaline derivatives, closely related to pyridazinones, are highlighted for their versatility in synthetic chemistry. These compounds, synthesized through modifications of quinoxaline structure, serve a wide array of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. This versatility underlines the potential of the specified compound for various scientific and medicinal applications (J. A. Pereira et al., 2015).
Environmental and Analytical Chemistry
Studies on polychlorinated naphthalenes (PCNs) and their environmental impact offer insights into the fate and behavior of structurally related naphthalene compounds. These investigations into PCNs' toxicology, human exposure, and environmental persistence underscore the importance of understanding the environmental implications of related chemical compounds, including potential risks and pathways for human exposure (J. Domingo, 2004).
properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(naphthalen-1-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-27-21-12-10-17(14-22(21)28-2)20-11-13-23(26)25(24-20)15-18-8-5-7-16-6-3-4-9-19(16)18/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHONKLRECRKWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2533752.png)
![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533755.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2533756.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2533761.png)







